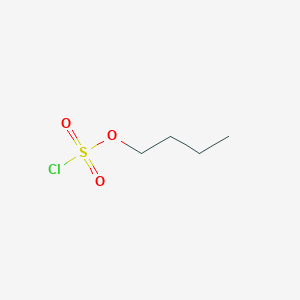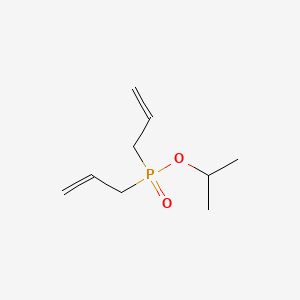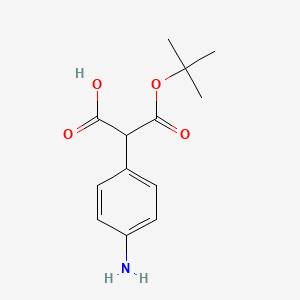![molecular formula C14H10 B14747578 Cyclohepta[f]indene CAS No. 270-19-9](/img/structure/B14747578.png)
Cyclohepta[f]indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohepta[f]indene is a polycyclic aromatic hydrocarbon characterized by a fused heptagon and benzene ring structure
準備方法
Synthetic Routes and Reaction Conditions: Cyclohepta[f]indene can be synthesized through various methods, including cycloaddition reactions and rearrangement processes. One common approach involves the use of indole derivatives in cycloaddition reactions, which are atom-economical and considered green reactions . For instance, the reaction of 3-(indol-3-yl)maleimides with (indol-2-yl)methanols in the presence of p-TsOH in chloroform can yield functionalized this compound derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves multi-step processes that may include cyclization reactions, Cope rearrangement, and the use of gold-mediated energy transfer photocatalysis .
化学反応の分析
Types of Reactions: Cyclohepta[f]indene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic nature and the presence of reactive sites on the heptagon and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-1,2-dione, while reduction can produce this compound-1-ol.
科学的研究の応用
Cyclohepta[f]indene has diverse applications in scientific research:
作用機序
The mechanism of action of cyclohepta[f]indene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit protein kinase C and tyrosine kinase, leading to cytotoxic effects against cancer cells . The compound’s aromatic structure allows it to interact with DNA and proteins, influencing cellular processes and signaling pathways.
類似化合物との比較
Cyclohepta[b]indole: Characterized by a fused heptagon and indole ring, used in natural products and pharmaceuticals.
Cyclohepta[e]indene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
特性
CAS番号 |
270-19-9 |
|---|---|
分子式 |
C14H10 |
分子量 |
178.23 g/mol |
IUPAC名 |
cyclohepta[f]indene |
InChI |
InChI=1S/C14H10/c1-2-5-11-9-13-7-4-8-14(13)10-12(11)6-3-1/h1-10H |
InChIキー |
ANKFFAQPLQMBKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=CC=C3C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)






